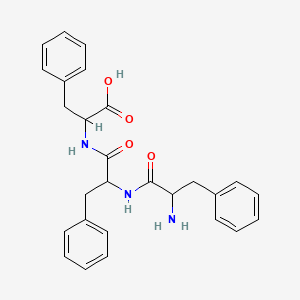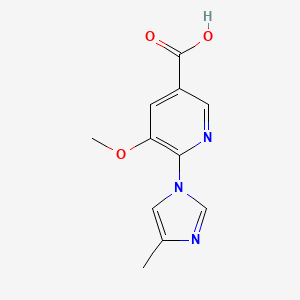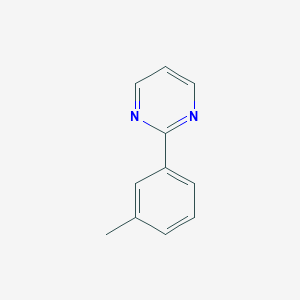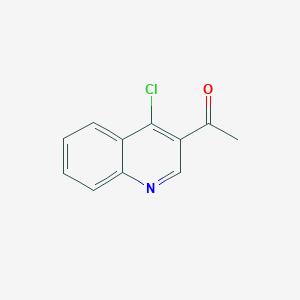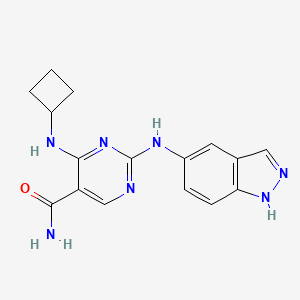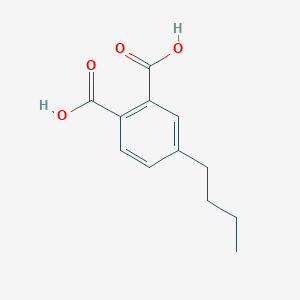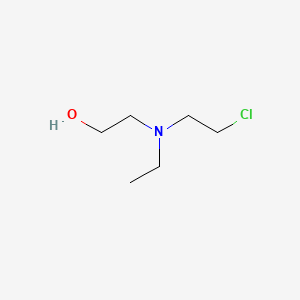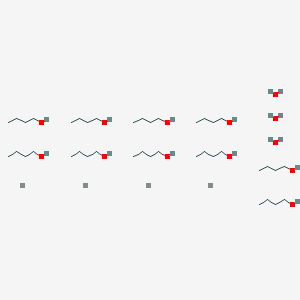
N-methyl-3-(4-methylpiperazin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3 It features a piperazine ring substituted with a methyl group and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(4-methylpiperazin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and N-methylpiperazine.
Nucleophilic Substitution: Aniline undergoes nucleophilic substitution with N-methylpiperazine under basic conditions. A common base used is sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
N-methyl-3-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated aniline derivatives.
科学研究应用
N-methyl-3-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: Used in the development of probes for studying receptor-ligand interactions.
Materials Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Industrial Chemistry: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of N-methyl-3-(4-methylpiperazin-1-yl)aniline in biological systems involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-(4-methylpiperazin-1-yl)aniline: Lacks the N-methyl group, which can affect its binding affinity and pharmacokinetic properties.
N-methyl-4-(4-methylpiperazin-1-yl)aniline: Positional isomer with different substitution pattern on the aromatic ring, leading to variations in reactivity and biological activity.
N-methyl-3-(4-ethylpiperazin-1-yl)aniline: Contains an ethyl group instead of a methyl group, which can alter its steric and electronic properties.
Uniqueness
N-methyl-3-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and bioavailability, making it a valuable compound in drug development and other applications.
属性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
N-methyl-3-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H19N3/c1-13-11-4-3-5-12(10-11)15-8-6-14(2)7-9-15/h3-5,10,13H,6-9H2,1-2H3 |
InChI 键 |
SUSOJIGIDAFUGK-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=CC=C1)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)

